molecular formula C27H33ClN4O4 B11281157 5-(1-(2-((4-chlorobenzyl)amino)-2-oxoethyl)-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)-N-isopentylpentanamide

5-(1-(2-((4-chlorobenzyl)amino)-2-oxoethyl)-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)-N-isopentylpentanamide

Cat. No.: B11281157
M. Wt: 513.0 g/mol
InChI Key: HROOXVNEAMXNQJ-UHFFFAOYSA-N
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Description

5-(1-(2-((4-chlorobenzyl)amino)-2-oxoethyl)-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)-N-isopentylpentanamide is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features a quinazolinone core, which is known for its diverse biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(1-(2-((4-chlorobenzyl)amino)-2-oxoethyl)-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)-N-isopentylpentanamide involves multiple steps. One common approach is the condensation of 4-chlorobenzylamine with an appropriate quinazolinone derivative under controlled conditions. The reaction typically requires a solvent such as dimethylformamide (DMF) and a catalyst like triethylamine. The reaction mixture is heated to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the amino and benzyl groups.

    Reduction: Reduction reactions can target the carbonyl groups in the quinazolinone core.

    Substitution: The chlorobenzyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂) under acidic conditions.

    Reduction: Reagents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).

    Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinazolinone derivatives with additional oxygen-containing functional groups, while reduction can produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various modifications, making it valuable in the development of new materials and catalysts.

Biology

Biologically, the compound exhibits potential as an enzyme inhibitor. Its ability to interact with specific enzymes makes it a candidate for drug development, particularly in targeting diseases related to enzyme dysfunction.

Medicine

In medicine, the compound’s quinazolinone core is known for its pharmacological properties, including anti-inflammatory, anticancer, and antimicrobial activities. Research is ongoing to explore its efficacy and safety in clinical applications.

Industry

Industrially, the compound can be used in the production of specialty chemicals and advanced materials. Its stability and reactivity make it suitable for various manufacturing processes.

Mechanism of Action

The mechanism of action of 5-(1-(2-((4-chlorobenzyl)amino)-2-oxoethyl)-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)-N-isopentylpentanamide involves its interaction with molecular targets such as enzymes and receptors. The compound binds to the active sites of enzymes, inhibiting their activity and thereby affecting various biochemical pathways. This inhibition can lead to therapeutic effects, such as reducing inflammation or inhibiting cancer cell growth.

Comparison with Similar Compounds

Similar Compounds

    4-chlorobenzylamine: A simpler compound with similar functional groups but lacking the quinazolinone core.

    Quinazolinone derivatives: Compounds with the quinazolinone core but different substituents, offering varied biological activities.

Uniqueness

The uniqueness of 5-(1-(2-((4-chlorobenzyl)amino)-2-oxoethyl)-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)-N-isopentylpentanamide lies in its combination of functional groups and structural complexity. This combination allows for diverse chemical reactivity and biological activity, making it a versatile compound for research and industrial applications.

Properties

Molecular Formula

C27H33ClN4O4

Molecular Weight

513.0 g/mol

IUPAC Name

5-[1-[2-[(4-chlorophenyl)methylamino]-2-oxoethyl]-2,4-dioxoquinazolin-3-yl]-N-(3-methylbutyl)pentanamide

InChI

InChI=1S/C27H33ClN4O4/c1-19(2)14-15-29-24(33)9-5-6-16-31-26(35)22-7-3-4-8-23(22)32(27(31)36)18-25(34)30-17-20-10-12-21(28)13-11-20/h3-4,7-8,10-13,19H,5-6,9,14-18H2,1-2H3,(H,29,33)(H,30,34)

InChI Key

HROOXVNEAMXNQJ-UHFFFAOYSA-N

Canonical SMILES

CC(C)CCNC(=O)CCCCN1C(=O)C2=CC=CC=C2N(C1=O)CC(=O)NCC3=CC=C(C=C3)Cl

Origin of Product

United States

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